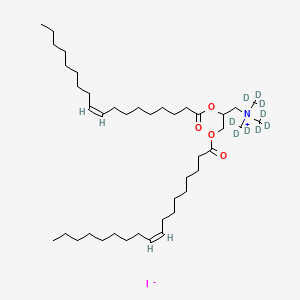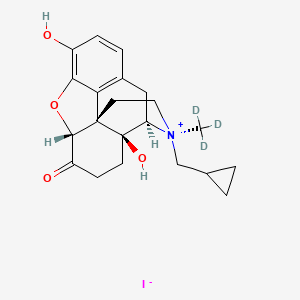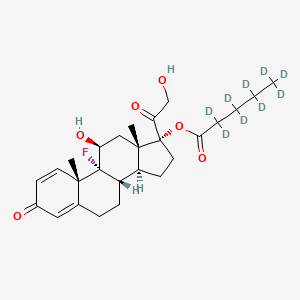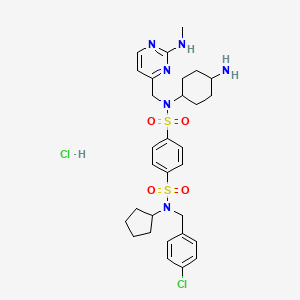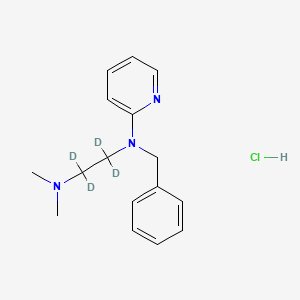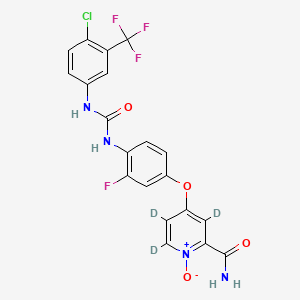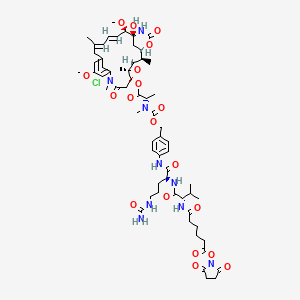
SC-VC-Pab-DM1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SC-VC-Pab-DM1 is a drug-linker conjugate used in Antibody-Drug Conjugates (ADC). It features DM1 (Mertansine), a potent tubulin inhibitor, linked through the SC-VC-Pab ADC linker. This conjugate is designed to deliver potent antitumor activity by targeting cancer cells specifically .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SC-VC-Pab-DM1 involves the conjugation of DM1 to the SC-VC-Pab linker. The process typically includes the following steps:
Activation of the Linker: The SC-VC-Pab linker is activated to form a reactive intermediate.
Conjugation with DM1: The activated linker is then reacted with DM1 under controlled conditions to form the final conjugate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of the linker and DM1 are processed in batches.
Purification: The final product is purified using techniques such as tangential flow filtration (TFF) and high-performance liquid chromatography (HPLC)
Analyse Des Réactions Chimiques
Types of Reactions
SC-VC-Pab-DM1 undergoes several types of chemical reactions, including:
Conjugation Reactions: The primary reaction is the conjugation of DM1 to the SC-VC-Pab linker.
Hydrolysis: The linker can undergo hydrolysis under certain conditions, leading to the release of DM1
Common Reagents and Conditions
Reagents: Common reagents include DM1, SC-VC-Pab linker, and solvents such as dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out at room temperature with controlled pH and solvent conditions
Major Products
The major product of these reactions is the this compound conjugate, which is used in ADCs for targeted cancer therapy .
Applications De Recherche Scientifique
SC-VC-Pab-DM1 has several scientific research applications, including:
Chemistry: Used in the study of drug-linker conjugates and their stability.
Biology: Investigated for its role in targeting specific cancer cells.
Medicine: Utilized in the development of targeted cancer therapies, particularly in ADCs.
Industry: Employed in the production of ADCs for clinical and research purposes
Mécanisme D'action
SC-VC-Pab-DM1 exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization and Release: Once bound, the ADC is internalized by the cancer cell, and the linker is cleaved, releasing DM1.
Inhibition of Tubulin: DM1 inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparaison Avec Des Composés Similaires
Similar Compounds
MC-vc-PAB-MMAE: Another ADC linker conjugate used in targeted cancer therapy.
Auristatin-based ADCs: Similar in function but use different payloads such as monomethyl auristatin E (MMAE)
Uniqueness
SC-VC-Pab-DM1 is unique due to its specific linker and potent DM1 payload, which provides high efficacy in targeting and killing cancer cells. Its stability and targeted delivery make it a valuable tool in cancer therapy .
Propriétés
Formule moléculaire |
C61H82ClN9O19 |
|---|---|
Poids moléculaire |
1280.8 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C61H82ClN9O19/c1-33(2)52(67-46(72)18-11-12-19-50(76)90-71-47(73)24-25-48(71)74)55(78)66-40(16-14-26-64-57(63)80)54(77)65-39-22-20-37(21-23-39)32-86-59(82)69(7)36(5)56(79)88-45-30-49(75)70(8)41-28-38(29-42(84-9)51(41)62)27-34(3)15-13-17-44(85-10)61(83)31-43(87-58(81)68-61)35(4)53-60(45,6)89-53/h13,15,17,20-23,28-29,33,35-36,40,43-45,52-53,83H,11-12,14,16,18-19,24-27,30-32H2,1-10H3,(H,65,77)(H,66,78)(H,67,72)(H,68,81)(H3,63,64,80)/b17-13+,34-15+/t35-,36+,40+,43+,44-,45+,52+,53+,60+,61+/m1/s1 |
Clé InChI |
LXJMPVKQZDSAAC-OGMVYAKQSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)\C)OC)(NC(=O)O2)O |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



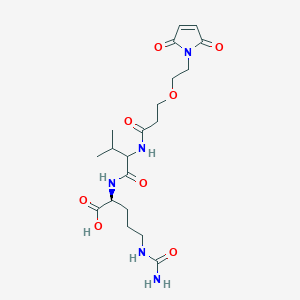
![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
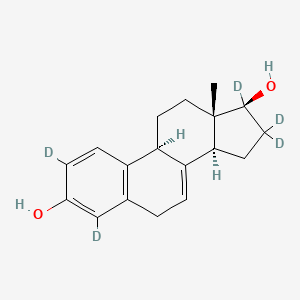
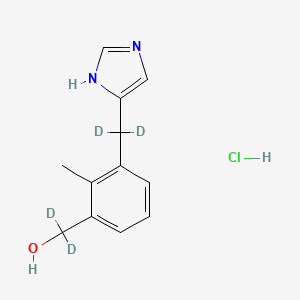
![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)
